molecular formula C7H9N3 B1290807 (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1134684-85-7

(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1290807
CAS RN: 1134684-85-7
M. Wt: 135.17 g/mol
InChI Key: GNELIHKNMZMNLS-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile, also known as 3,5-DMPA, is an organic compound, and a member of the pyrazole family. It is a colorless liquid, and is used in the synthesis of organic compounds. It is also used in the pharmaceutical industry for the production of several drugs. 3,5-DMPA has a variety of applications in scientific research, and is used to study the mechanism of action of various compounds, as well as their biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization in Inorganic Chemistry

  • Palladium Complexes : The ligand (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has been used in the synthesis and characterization of palladium(II) complexes. These complexes exhibit varying structures, like monomeric chelated complexes and binuclear compounds, based on the solvent used in the reaction. Such compounds have potential applications in catalysis and materials science (Guerrero et al., 2008).

Applications in Separation Science and Technology

  • Metal Ion Extraction : Compounds derived from this compound have shown high extraction affinity for metal ions like iron and cadmium. This suggests its potential use in the field of environmental cleanup and recycling of metals (Lamsayah et al., 2015).

Research in Organic Chemistry

  • Functionalization of Pyrazoles : In organic chemistry, the functionalization of one of the methyl groups of 3,5-dimethyl-1H-pyrazoles has been achieved, leading to the creation of novel pyrazole derivatives. This expands the utility of these compounds in synthesizing a wide range of organic molecules (Lammers et al., 1995).

Medicinal Chemistry Applications

  • Antifungal and Antibacterial Agents : Derivatives of this compound have been studied for their antifungal and antibacterial activities. These compounds showed specific antifungal properties, indicating their potential as pharmaceutical agents (Abrigach et al., 2016).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has been used as a key compound in the preparation of different (3,5-di­methyl­pyrazol­yl)silanes by transsilylation . It has also been used in the study of poly (3,5-dimethylpyrazole-1-ylmethyl)benzene ligands . These studies suggest that the compound has potential for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNELIHKNMZMNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640814
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1134684-85-7
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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